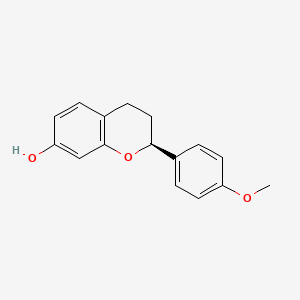
Broussin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Broussin is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4'. It has a role as a plant metabolite. It is a hydroxyflavan and a methoxyflavan. It derives from a (2S)-flavan.
科学的研究の応用
Phytochemistry and Bioactive Compounds
Broussonetia species are rich in bioactive compounds, including flavonoids, which exhibit a range of pharmacological properties. Key compounds identified include:
- Broussochalcone A : Notable for its anti-cancer and anti-inflammatory properties.
- Broussoflavonol B : Demonstrates significant cytotoxic effects against cancer cells.
- Kazinol U : Exhibits anti-melanogenic activity, making it valuable in cosmetic applications.
These compounds contribute to the plant's therapeutic potential, including anti-tumor, antioxidant, anti-diabetic, and anti-inflammatory effects .
Anti-Cancer Activity
Research has shown that various compounds from Broussonetia can inhibit tumor growth. For instance:
- In a study using a BALB/c nude mice model, Broussochalcone A significantly suppressed tumor development at a concentration of 1 μM by down-regulating estrogen receptor-alpha production .
- Broussoflavonol B exhibited an IC50 value of 4.19 μM against cancer cell lines, indicating its potential as an anti-cancer agent .
Antioxidant Properties
The antioxidant activity of Broussonetia extracts has been well-documented:
- Kazinol M and Broussochalcone A showed strong radical-scavenging activity in various assays, suggesting their potential use in preventing oxidative stress-related diseases .
- These compounds enhance the activity of antioxidant enzymes like superoxide dismutase and catalase .
Anti-Diabetic Effects
Studies have indicated that Broussonetia extracts can lower blood sugar levels:
- Compounds from the plant have demonstrated inhibition of xanthine oxidase, which is relevant for managing hyperglycemia .
Skin Applications
Broussonetia is increasingly used in cosmetics for skin lightening and moisturizing:
- The extracts have been shown to inhibit tyrosinase activity, which is crucial for melanin production .
Dietary Supplementation
Broussonetia species can be used to supplement livestock diets:
Cosmetic Industry
The cosmetic applications of Broussonetia are expanding due to its skin benefits:
- Products containing Broussonetia extracts are marketed for their ability to improve skin tone and texture .
Case Study 1: Anti-Cancer Efficacy
A study involving the administration of Broussochalcone A in a xenograft model showed a marked reduction in tumor size compared to control groups. The mechanism was linked to the down-regulation of key oncogenic pathways.
Case Study 2: Skin Lightening Products
Clinical trials on cosmetic products containing kazinol U demonstrated significant improvements in skin pigmentation among participants over a 12-week period.
Data Tables
特性
CAS番号 |
76045-50-6 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.3 g/mol |
IUPAC名 |
(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 |
InChIキー |
JTPMXGZHRQYFTB-HNNXBMFYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















